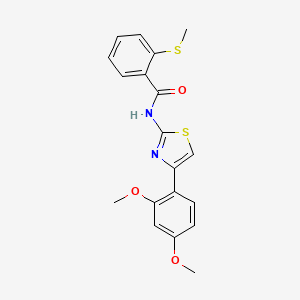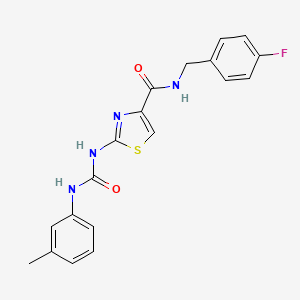![molecular formula C19H22ClN5S2 B2491730 2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-55-3](/img/structure/B2491730.png)
2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to a class of chemicals that typically engage in complex chemical reactions due to their sulfur and nitrogen-containing heterocycles, such as triazoles and pyrimidines. These structures are often explored for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the treatment of precursors like (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with other chemicals to form desired products. For instance, Nguyen Tien Cong et al. (2014) discussed the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, demonstrating complex mechanisms involved in the synthesis of similar compounds (Nguyen Tien Cong et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category can be significantly complex, featuring interactions such as hydrogen bonds and π-π stacking. Canfora et al. (2010) analyzed the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments, providing insights into the structural arrangement and interactions at the molecular level (Canfora et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include alkylation, cyclization, and condensation with various reagents to afford a wide range of derivatives. Burbulienė et al. (2003) reported on the alkylation of similar triazoles, showcasing the chemical versatility of these molecules (Burbulienė et al., 2003).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the applicability of these compounds. The study by Alzoman et al. (2015) on the spectroscopic investigation of a closely related compound offers valuable information on its physical characteristics and behavior (Alzoman et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of these compounds. The synthesis and evaluation of derivatives, as discussed by Gilbile et al. (2017), provide insights into the chemical behavior and potential applications of these molecules (Gilbile et al., 2017).
Applications De Recherche Scientifique
Synthesis Techniques
Research into the synthesis of related compounds highlights innovative techniques and pathways. For instance, Nguyen Tien Cong et al. (2014) developed a method for synthesizing 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and derivatives, emphasizing complex mechanisms in their formation Nguyen Tien Cong et al., 2014. Similarly, the process development for Voriconazole, a broad-spectrum triazole antifungal agent, detailed by M. Butters et al. (2001), involves meticulous stereochemistry management and offers insights into synthetic efficiency and diastereoselectivity M. Butters et al., 2001.
Antiprotozoal Activity
The research by B. Das and D. Boykin (1977) on 2,5-bis(4-guanylphenyl)furans and related analogues, including their antimalarial and antitrypanosomal activities, demonstrates the potential biological applications of structurally complex molecules. Their findings suggest that certain compounds exhibit significant activity against Trypanosoma rhodesiense, highlighting the potential for therapeutic applications B. Das & D. Boykin, 1977.
Antimicrobial Activity
Amani M. R. Alsaedi, T. Farghaly, and M. Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moieties. Their antimicrobial evaluation revealed that several derivatives surpassed the reference drug in effectiveness, indicating the importance of sulfone groups in enhancing biological activity Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019.
Propriétés
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5S2/c1-5-14(4)27-19-24-23-17(25(19)16-8-6-15(20)7-9-16)11-26-18-21-12(2)10-13(3)22-18/h6-10,14H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIVIZAWOXRFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)
![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)
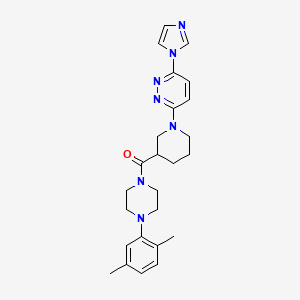
![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)
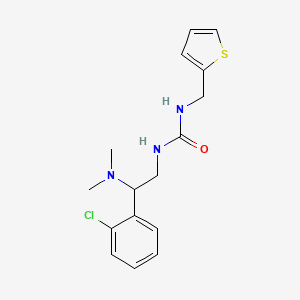
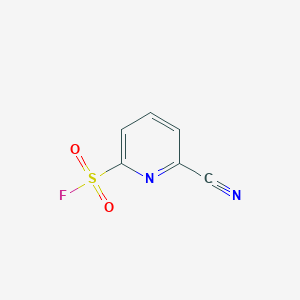
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

